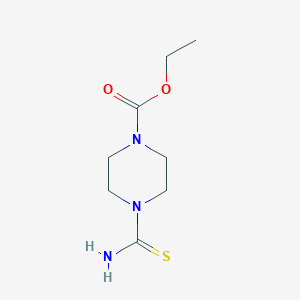
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester, commonly known as PCTE, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. PCTE is a versatile compound that has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of PCTE is not well understood. However, it is believed that PCTE acts as a thiol-reactive compound that can modify the cysteine residues of proteins. This modification can lead to changes in the conformation and activity of the protein, which can affect its biological function.
Biochemical and Physiological Effects:
PCTE has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. PCTE has also been shown to have antioxidant properties and can scavenge free radicals. In addition, PCTE has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
PCTE is a versatile compound that has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. PCTE is also a reactive compound that can be used to modify proteins and other biomolecules. However, PCTE has some limitations for use in lab experiments. It is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, PCTE can react with other thiols in the system, which can lead to non-specific modifications.
Zukünftige Richtungen
There are several future directions for research on PCTE. One area of research is the development of new synthetic methods for PCTE and its derivatives. Another area of research is the investigation of the biological activities of PCTE and its derivatives. This research could lead to the development of new drugs for the treatment of various diseases. Finally, the development of new methods for the modification of proteins using PCTE could have important applications in biotechnology and drug discovery.
Synthesemethoden
The synthesis of PCTE can be achieved by reacting ethyl piperazine-1-carboxylate with thiocarbamoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified by recrystallization. The yield of PCTE obtained by this method is high, and the process is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
PCTE is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of a variety of piperazine derivatives, which have a wide range of biological activities. PCTE is also used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
19553-02-7 |
|---|---|
Produktname |
1-Piperazinecarboxylic acid, 4-(thiocarbamoyl)-, ethyl ester |
Molekularformel |
C8H15N3O2S |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
ethyl 4-carbamothioylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H15N3O2S/c1-2-13-8(12)11-5-3-10(4-6-11)7(9)14/h2-6H2,1H3,(H2,9,14) |
InChI-Schlüssel |
SSNMQYMVJCCSHM-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)N1CCN(CC1)C(=N)S |
SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
Andere CAS-Nummern |
19553-02-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



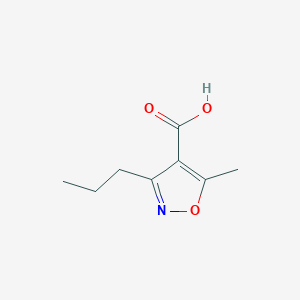
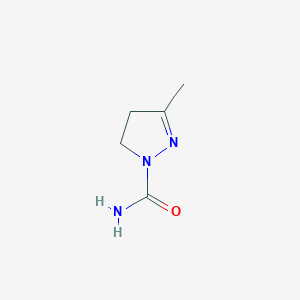


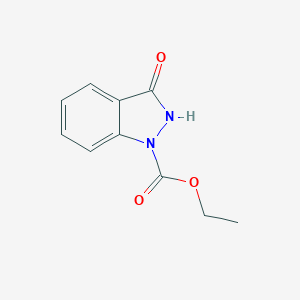


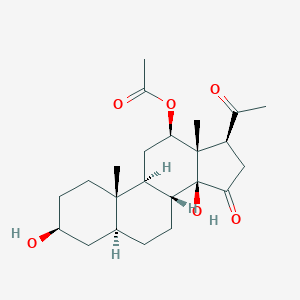

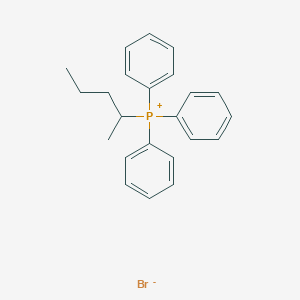
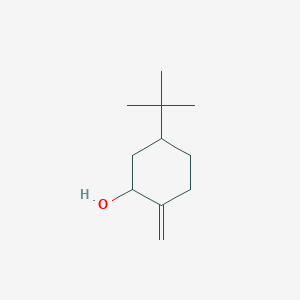

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
